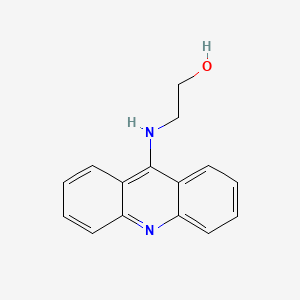

2-(Acridin-9-ylamino)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(acridin-9-ylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,18H,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDNLOYCZDEEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196895 | |

| Record name | Ethanol, 2-(9-acridinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4665-56-9 | |

| Record name | Ethanol, 2-(9-acridinylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004665569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(9-acridinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acridin 9 Ylamino Ethanol and Analogous 9 Aminoacridine Derivatives

Foundational Synthetic Routes for Acridine (B1665455) Core Structures

The classical approaches to synthesizing the acridine nucleus have been established for over a century and remain fundamental in organic chemistry. These methods, while sometimes requiring harsh conditions, are robust and versatile for creating a variety of acridine precursors. The synthesis of the target compound, 2-(acridin-9-ylamino)ethanol, typically proceeds via a common intermediate, 9-chloroacridine (B74977), which is then subjected to nucleophilic substitution. The foundational routes are primarily concerned with the assembly of this acridine core or its immediate precursors.

Ullmann Condensation and Its Modern Adaptations

The Ullmann condensation is a cornerstone for the synthesis of acridones, which are key precursors to the 9-chloroacridines needed for producing 9-aminoacridine (B1665356) derivatives. The reaction traditionally involves the copper-catalyzed coupling of an aniline (B41778) with a 2-halobenzoic acid to form an N-phenylanthranilic acid intermediate. tandfonline.comchemspider.comwikipedia.org This intermediate is then cyclized under acidic conditions to yield an acridone (B373769). nih.gov

The classical Ullmann conditions often require high temperatures, polar solvents like N-methylpyrrolidone or dimethylformamide (DMF), and stoichiometric amounts of copper powder or salts. wikipedia.org Modern adaptations have focused on improving the efficiency and mildness of this reaction. These include the use of soluble copper catalysts supported by ligands such as diamines, which allow the reaction to proceed at lower temperatures. wikipedia.org The use of ionic liquids as solvents has also been explored to create a more environmentally friendly process. colab.ws

Ullmann Condensation: Formation of N-phenylanthranilic acid from an aniline and a 2-halobenzoic acid. arabjchem.org

Cyclization: Dehydrative ring closure of the N-phenylanthranilic acid, typically using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), to form the corresponding acridone.

Chlorination: Conversion of the acridone to 9-chloroacridine using a chlorinating agent such as POCl₃. pharmaguideline.com

Amination: Nucleophilic substitution of the 9-chloro group with 2-aminoethanol to yield the final product, this compound. researchgate.netgoogle.com

| Reaction | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| Ullmann Condensation | Aniline, 2-Bromobenzoic acid | Copper bronze, K₂CO₃, DMF, reflux chemspider.com | N-Phenylanthranilic acid |

| Cyclization & Chlorination | N-Phenylanthranilic acid | POCl₃ nih.govpharmaguideline.com | 9-Chloroacridine |

| Amination | 9-Chloroacridine, 2-Aminoethanol | Polar aprotic solvent, 70-120 °C google.com | This compound |

Bernthsen Synthesis and Variations

The Bernthsen acridine synthesis, first reported in the late 19th century, provides a direct route to 9-substituted acridines by condensing a diarylamine with a carboxylic acid. wikipedia.org The reaction is typically catalyzed by zinc chloride and requires high temperatures, often between 200-270 °C, for extended periods. pharmaguideline.comwikipedia.org

The choice of carboxylic acid determines the substituent at the 9-position. For example, using acetic acid results in 9-methylacridine, while benzoic acid yields 9-phenylacridine. pharmaguideline.com Variations of the Bernthsen synthesis have sought to mitigate the harsh reaction conditions. One significant modification involves the use of polyphosphoric acid (PPA) as the condensing agent, which can facilitate the reaction at lower temperatures, albeit sometimes with reduced yields. wikipedia.org

Despite its age, the Bernthsen synthesis remains a viable method for accessing certain 9-substituted acridines directly. However, for the synthesis of this compound, this method is less direct as it does not readily install the required amino alcohol side chain.

| Reactants | Catalyst/Medium | Conditions | Product Example (R=CH₃) |

|---|---|---|---|

| Diphenylamine (B1679370) + Carboxylic Acid (R-COOH) | Zinc Chloride wikipedia.org | 200-270 °C, 24h | 9-Methylacridine |

| Diphenylamine + Carboxylic Acid (R-COOH) | Polyphosphoric Acid (PPA) wikipedia.org | Lower temperature, reduced yield | 9-Methylacridine |

Friedlander Synthesis Approaches

The Friedlander synthesis is a powerful and versatile method for constructing quinoline (B57606) and acridine ring systems. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or ester. alfa-chemistry.comorganic-chemistry.org To form an acridine structure, a suitable cyclic ketone like cyclohexanone (B45756) can be used. For instance, the reaction between an anthranilic acid salt and 2-cyclohexenone at 120 °C yields 9-methylacridine. pharmaguideline.com

This synthesis can be catalyzed by either acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases. wikipedia.org The mechanism involves an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic heterocyclic core. wikipedia.org The flexibility of the Friedlander synthesis allows for the preparation of a wide variety of substituted and polycyclic acridines by choosing appropriately substituted starting materials. nih.gov

Advanced and Modular Synthetic Strategies for Acridine Derivatives

Modern synthetic chemistry has introduced more efficient, milder, and often more environmentally benign methods for constructing complex heterocyclic scaffolds like acridine. These advanced strategies often employ metal catalysis or alternative energy sources to accelerate reactions and improve yields.

Metal-Catalyzed Coupling Reactions (e.g., Copper-mediated cascade annulation)

Recent advancements have led to the development of elegant one-pot procedures for assembling the acridine framework. An example is the copper-catalyzed amination/annulation cascade reaction between arylboronic acids and anthranils. rsc.org This method avoids the use of precious metals and proceeds under relatively simple operational conditions. The reaction is believed to proceed through a tandem cyclization process, offering good functional group compatibility and providing a variety of acridine derivatives in moderate to good yields. rsc.org Such cascade reactions represent a significant step forward in synthetic efficiency, as they build molecular complexity rapidly in a single step.

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation has revolutionized many organic syntheses by dramatically reducing reaction times and often improving product yields. youtube.com The synthesis of acridine and its derivatives has benefited significantly from this technology.

For instance, the Bernthsen synthesis, which traditionally requires many hours of heating at high temperatures, can be completed in just a few minutes under microwave irradiation. clockss.orgtandfonline.com Similarly, the Friedlander synthesis of polycyclic quinolines and acridines has been shown to be more efficient under microwave conditions, often using solid supports like montmorillonite (B579905) clay as catalysts. nih.gov

Furthermore, the crucial final step in the synthesis of 9-aminoacridines—the nucleophilic substitution of 9-chloroacridine with an amine—is also significantly accelerated by microwave heating. researchgate.net Conventional heating for this reaction can take 12-24 hours, whereas microwave-assisted synthesis can achieve completion in as little as 10 minutes with nearly quantitative yields. youtube.com This high-speed, high-yield approach is particularly valuable for the rapid generation of libraries of analogous compounds for chemical and biological screening. rsc.orgtandfonline.com

| Synthetic Method | Energy Source | Typical Reaction Time | Key Advantage |

|---|---|---|---|

| Bernthsen Synthesis clockss.org | Conventional Heating | Several hours (e.g., 8h) | Established method |

| Bernthsen Synthesis clockss.orgtandfonline.com | Microwave Irradiation | Several minutes (e.g., 5-7 min) | Drastic reduction in reaction time |

| 9-Aminoacridine Synthesis youtube.com | Conventional Heating | 12-24 hours | Standard procedure |

| 9-Aminoacridine Synthesis youtube.com | Microwave Irradiation | ~10 minutes | Rapid synthesis, high yields |

One-Pot Cyclization and Annulation Protocols

One-pot syntheses of 9-aminoacridine derivatives are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure, thereby avoiding the need for isolating intermediates. google.com These methods often involve tandem reactions where the acridine core is formed and functionalized in the same reaction vessel.

Recent advancements have focused on copper-catalyzed tandem cyclization reactions. For example, a one-pot protocol has been developed for the synthesis of acridines from arylboronic acids and anthranils, which proceeds through an amination/annulation cascade. rsc.orgrsc.org This method is advantageous due to its operational simplicity and the use of a precious-metal-free catalyst. rsc.orgrsc.org Another approach involves the reaction of 2-aminoaryl ketones with arynes, generated in situ, to produce substituted acridines via a [4+2] annulation. nih.gov

Key features of these one-pot protocols include:

Efficiency: Multiple bonds are formed in a single operation.

Atom Economy: These methods often minimize waste by incorporating most of the atoms from the starting materials into the final product.

Versatility: They can be adapted to produce a wide range of substituted acridines by varying the starting materials. google.com

Photochemical Approaches in Acridine Synthesis

Photochemical methods offer an alternative strategy for the synthesis of acridines, often proceeding under mild conditions. These reactions utilize light to promote the formation of the acridine core. For instance, a modular approach to synthesizing acridine derivatives involves the photo-excitation of o-alkyl nitroarenes, which, in combination with copper-mediated cascade annulation, leads to the formation of the acridine ring system. chemistryviews.org This method is notable for its ability to create a diverse range of acridine structures, including unsymmetrical and multi-substituted derivatives. chemistryviews.org

Researchers have also developed photochemical methods for the late-stage functionalization of the acridine core. researchgate.net For example, visible light has been used to promote the C-H alkylation of acridinium (B8443388) salts with organotrifluoroborates, allowing for the introduction of various functional groups onto the acridine scaffold. chinesechemsoc.org

Directed Synthesis of 9-Substituted Acridines with Amine Moieties

Nucleophilic Substitution Reactions at the Acridine C-9 Position

The most common and direct method for introducing an amine moiety at the 9-position of the acridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 9-chloroacridine precursor with an appropriate amine, such as ethanolamine (B43304), to yield the desired 9-aminoacridine derivative. pharmaguideline.com

The reactivity of the C-9 position is enhanced by the electron-withdrawing nature of the acridine ring system, making it susceptible to nucleophilic attack. pharmaguideline.com The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the HCl generated during the reaction. google.com The general scheme for this reaction is as follows:

9-Chloroacridine + H₂N-(CH₂)₂-OH → this compound + HCl

This method is widely applicable and can be used to synthesize a broad range of 9-aminoacridine derivatives by simply varying the amine nucleophile. researchgate.net

Linker Chemistry for Incorporating Ethanolamine and Related Chains

The ethanolamine side chain in this compound acts as a linker between the acridine core and the terminal hydroxyl group. The nature of this linker can be modified to influence the properties of the final compound. For example, longer or more complex linker chains can be introduced by using different amino alcohols in the nucleophilic substitution reaction.

The synthesis of these linkers often involves standard organic chemistry transformations. For instance, diamines can be functionalized to create a library of building blocks that can then be coupled with 9-chloroacridine to generate a diverse set of 9-aminoacridine derivatives. nih.gov

Multi-step Synthetic Sequences for Complex 9-Aminoacridines

The synthesis of more complex 9-aminoacridines often requires multi-step sequences. These sequences typically begin with the synthesis of a substituted 9-chloroacridine, which is then elaborated with the desired side chain. A common strategy involves the Ullmann condensation of a substituted 2-chlorobenzoic acid with an aniline derivative, followed by cyclization with phosphorus oxychloride to form the 9-chloroacridine intermediate. nih.gov This intermediate can then be reacted with a variety of amines to produce a library of 9-aminoacridine analogs. nih.gov

A parallel synthetic strategy has been developed to expedite the synthesis of 9-aminoacridine libraries. nih.govucsf.edu This approach allows for the rapid generation of a large number of compounds by systematically varying both the acridine core and the amine side chain. nih.govucsf.edu

Analytical and Spectroscopic Methods for Structural Elucidation of Synthesized Compounds

The structural characterization of this compound and its analogs is crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Provides information about the number and types of protons in the molecule, as well as their connectivity. |

| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as N-H and O-H stretches. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the molecule and is useful for confirming the presence of the acridine chromophore. |

| Elemental Analysis | Determines the elemental composition of the compound. |

High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compounds with a high degree of accuracy. mdpi.com For example, the calculated and observed mass-to-charge ratios for N-(9-acridinyl) amino acid derivatives have been reported to be in close agreement. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of 9-aminoacridine derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for the confirmation of connectivity and conformational analysis.

In ¹H NMR spectra of 9-aminoacridine derivatives, the aromatic protons of the acridine core typically appear in the downfield region, generally between 7.0 and 9.0 ppm. arabjchem.orgnih.gov The specific chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern on the acridine ring. The proton of the amino group (NH) linked to the C9 position often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. For this compound, the protons of the ethanol (B145695) side chain would present characteristic signals, with the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms exhibiting distinct chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. tandfonline.com The spectra of 9-aminoacridine derivatives show characteristic signals for the aromatic carbons of the acridine moiety. The C9 carbon, being directly attached to the amino group, is of particular diagnostic value. Studies on various 9-aminoacridine derivatives have shown that the chemical shifts of the acridine ring carbons are sensitive to the nature of the substituent at the 9-position, as well as to phenomena such as amino-imino tautomerism. tandfonline.comresearchgate.net This tautomerism can influence the electronic distribution within the acridine system and can be studied by observing changes in chemical shifts under different conditions. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for 9-Aminoacridine Derivatives

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Acridine) | 7.0 - 9.0 |

| NH (Amino) | Variable (often broad) |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its analogs. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of these compounds. rsc.orgnih.gov

In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion, allowing for the precise determination of its molecular mass. rsc.org High-resolution mass spectrometry (HRMS) can further provide the exact mass, which is used to deduce the elemental formula with high confidence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic fragments. For 9-aminoacridine derivatives, common fragmentation pathways involve cleavage of the side chain attached to the C9-amino group. In the case of this compound, fragmentation would likely involve the loss of the hydroxyethyl (B10761427) group or parts thereof. The fragmentation of the acridine core itself can also provide confirmatory structural data. Studies using MALDI-TOF/TOF analysis have been utilized to identify diagnostic fragment ions for related lipidated 9-aminoacridine compounds. nih.gov

Table 2: Common Mass Spectrometry Data for 9-Aminoacridine Derivatives

| Analysis Type | Information Obtained | Typical Observation |

|---|---|---|

| ESI-MS | Molecular Weight | [M+H]⁺ ion |

| HRMS | Elemental Composition | Exact mass measurement |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of 9-aminoacridine derivatives.

IR spectroscopy is particularly useful for identifying key functional groups within the molecule. arabjchem.org The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. docbrown.info The N-H stretching vibration of the secondary amine typically appears in a similar region. C-H stretching vibrations of the aromatic acridine ring and the aliphatic ethanol chain are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations of the acridine core give rise to absorptions in the 1500-1650 cm⁻¹ region. arabjchem.org The C-O stretching vibration of the primary alcohol would be visible around 1050 cm⁻¹.

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the acridine core. wikipedia.org The absorption spectra of 9-aminoacridine and its derivatives are characterized by multiple absorption bands in the UV and visible regions. researchgate.netresearchgate.net These bands arise from π → π* and n → π* transitions. wikipedia.org The spectrum of 9-aminoacridine typically displays intense absorption bands in the near-UV and visible range, which are responsible for its characteristic color. capes.gov.br The position and intensity of these absorption maxima (λ_max) are sensitive to the substituent at the 9-position and the polarity of the solvent. researchgate.net The introduction of the aminoethanol group at the C9 position influences the electronic structure of the acridine chromophore, leading to specific absorption characteristics. Theoretical and experimental studies on related acridinones have been used to interpret the nature of these electronic transitions. nih.govresearchgate.net

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3400 (broad) |

| N-H (Amine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C, C=N (Aromatic) | Stretching | 1500 - 1650 |

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are fundamental for the isolation, purification, and purity assessment of this compound and other 9-aminoacridine derivatives. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques.

TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. arabjchem.orggoogle.com The retention factor (Rf) value of the compound depends on its polarity, the stationary phase (e.g., silica (B1680970) gel), and the mobile phase composition. By comparing the Rf value of the synthesized compound to that of starting materials, the progress of the reaction can be effectively tracked.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the preferred method for the final purity assessment and purification of 9-aminoacridine derivatives. nih.govnih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comnih.gov Detection is typically performed using a UV-Vis detector set at a wavelength where the acridine chromophore absorbs strongly. mdpi.com The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. HPLC can also be used for preparative scale purification to obtain highly pure samples for further analysis and biological testing.

Table 4: Common Chromatographic Methods for 9-Aminoacridine Derivatives

| Technique | Application | Typical Parameters |

|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Stationary Phase: Silica gel; Visualization: UV light |

Structure Activity Relationship Sar and Molecular Design Principles for 2 Acridin 9 Ylamino Ethanol Analogs

Impact of Acridine (B1665455) Core Substitution on Biological Interactions

The tricyclic acridine core serves as the primary scaffold for intercalation into DNA and interaction with other biological targets. nih.gov Modifications to this core, even with small functional groups, can significantly alter these interactions. The electronic properties and steric profile of substituents on the acridine ring influence the molecule's ability to bind to its target, thereby affecting its biological activity.

Research into 9-aminoacridine (B1665356) derivatives has shown that the introduction of different substituents can either enhance or diminish their activity. For instance, studies on frameshift mutagenicity and DNA binding affinity revealed that introducing a chlorine atom to the acridine ring increases both metrics, whereas the addition of a methyl group reduces them. mdpi.com Halogenated derivatives, in general, tend to show higher biological toxicity.

Table 1: Effect of Acridine Core Substitution on Biological Activity

| Substituent | Position on Acridine Core | Observed Effect | Biological Context | Reference(s) |

|---|---|---|---|---|

| Chlorine (Cl) | Various | Increased activity/affinity | DNA Binding, Mutagenicity | mdpi.com |

| Chlorine (Cl) | 2-position | More active than 3-Cl | Antiviral (SARS-CoV-2) | manchester.ac.uk |

| Methyl (CH₃) | Various | Reduced activity/affinity | DNA Binding, Mutagenicity | mdpi.com |

| Methoxy (OCH₃) | Various | Variable effect | Antiviral, Anticancer | manchester.ac.uknih.gov |

Significance of the 9-Amino-Substituent in Directing Molecular Function

The ethanolamine (B43304) moiety of 2-(Acridin-9-ylamino)ethanol offers a reactive hydroxyl group and a short, flexible linker, making it an ideal point for chemical modification. Derivatization of this group can significantly alter the compound's physicochemical properties, such as polarity, hydrogen-bonding capacity, and steric bulk. These changes, in turn, have profound conformational implications that affect how the molecule interacts with its biological targets.

For example, replacing the simple ethanolamine with more complex structures, such as substituted benzyl (B1604629) or phenacyl halides, has been used to create potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov The introduction of a bulky, aromatic group at this position fundamentally changes the molecule's shape and electronic distribution. This can lead to new, favorable interactions within the active site of a target enzyme or, conversely, create steric hindrance that prevents binding. The conformation of the side chain—its ability to bend and rotate—allows the terminal functional group to orient itself optimally within a binding pocket, a feature that is lost or altered upon derivatization with rigid or bulky substituents.

To enhance biological activity, improve targeting, or introduce novel mechanisms of action, the 9-aminoacridine scaffold is often conjugated with other chemical entities. The side chain acts as a handle for attaching these diverse molecules.

Amino Acids: Conjugating 9-aminoacridine with amino acids can produce derivatives with potent anticancer activity, sometimes exceeding that of established chemotherapeutics like amsacrine (B1665488). nih.gov These conjugates may have altered cellular uptake mechanisms and can interact differently with DNA and topoisomerase II. nih.govnih.gov The specific amino acid used and the length of the linker connecting it to the acridine core are key factors influencing cytotoxicity and mechanism of action. researchgate.net

Thiosemicarbazones: These compounds are known for their metal-chelating properties and broad biological activities. Acridine-thiosemicarbazone hybrids have been synthesized and shown to be potent antiproliferative agents. mdpi.com They exhibit high affinity for DNA, with binding constants (Kb) ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, suggesting that DNA binding is a significant part of their biological mechanism. mdpi.com

Biotin (B1667282): Biotin is a vitamin that is taken up in larger amounts by rapidly proliferating cancer cells due to the overexpression of its transporters. nih.gov Conjugating a cytotoxic agent like a 9-aminoacridine derivative to biotin is a rational strategy for targeted drug delivery. rsc.org This approach aims to increase the concentration of the drug at the tumor site, potentially enhancing efficacy while reducing systemic toxicity. nih.govresearchgate.net

Phthalimide (B116566): Condensation of 9-aminoacridine derivatives with phthalic anhydride (B1165640) yields phthalimide conjugates. These hybrids have demonstrated significant in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. bilkent.edu.tr

Chalcones: Chalcones are a class of natural products with well-documented anticancer properties. mdpi.comnih.gov Molecular hybrids combining the acridine scaffold with a chalcone (B49325) moiety have been shown to be potent inhibitors of cancer cell progression. mdpi.com These conjugates can induce G2/M cell cycle arrest, DNA damage, and apoptosis, demonstrating a multi-faceted mechanism of action. mdpi.comnih.gov

Table 2: Conjugation Strategies for 9-Aminoacridine Analogs

| Conjugated Moiety | Rationale / Purpose | Resulting Biological Activity | Reference(s) |

|---|---|---|---|

| Amino Acids | Modulate activity, improve uptake | Potent anticancer, antiparasitic | nih.govnih.govresearchgate.net |

| Thiosemicarbazones | Introduce metal chelation, new binding modes | High DNA binding affinity, antiproliferative | mdpi.com |

| Biotin | Targeted delivery to cancer cells | Enhanced uptake by cancer cells | nih.govrsc.org |

| Phthalimide | Create novel cytotoxic agents | Potent anticancer activity | bilkent.edu.tr |

| Chalcones | Combine two active pharmacophores | Cell cycle arrest, apoptosis induction | mdpi.comscilit.com |

The linker connecting the acridine core to a terminal functional group—in the parent compound, the ethyl group of the ethanolamine moiety—plays a crucial role in determining biological activity. Its length and conformational flexibility dictate the spatial relationship between the intercalating acridine and the interacting side chain group. An optimal linker length can position a functional group to engage with a secondary binding site on the target, significantly enhancing affinity and specificity.

Studies on 9-aminoacridine-4-carboxamide (B19687) derivatives have shown a direct correlation between the length of the cationic side chain, the kinetics of DNA binding, and in vivo antitumor activity. nih.gov A specific linker length was found to enable an additional, highly stable binding mode with DNA, which was associated with greater biological efficacy. This optimal conformation is thought to involve a bifurcated hydrogen bond between the side chain and a cytosine base adjacent to the intercalation site. nih.gov Similarly, in hybrid molecules where an acridine intercalator is tethered to a DNA alkylating agent, the linker length determines whether the alkylation occurs in the major or minor groove of DNA. nih.gov Too short a linker may introduce strain and prevent optimal binding, while an overly long or flexible linker can result in an entropic penalty upon binding, reducing affinity.

Molecular Planarity and Aromaticity in Biomolecular Recognition

The biological activity of this compound and its analogs is fundamentally dependent on the planar and aromatic nature of the tricyclic acridine core. This structural feature is essential for its primary mechanism of action: intercalation. nih.gov The flat shape of the acridine molecule allows it to slide between the base pairs of the DNA double helix, a process stabilized by π-π stacking interactions between the aromatic system of the acridine and the purine (B94841) and pyrimidine (B1678525) bases of DNA. mdpi.com This intercalation event distorts the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, which can lead to cell cycle arrest and apoptosis.

Beyond DNA, the aromaticity of the acridine core is also critical for binding to protein targets, such as topoisomerase or various kinases. The planar surface can engage in favorable stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. Any structural modification that disrupts this planarity would likely lead to a significant loss of biological activity. Therefore, maintaining the rigid, planar aromatic system is a core principle in the design of effective acridine-based therapeutic agents.

Rational Design Principles for Modulating Target Specificity and Affinity

The collective SAR data for 9-aminoacridine derivatives provides a clear framework for the rational design of new analogs with tailored biological properties. manchester.ac.uk The goal is to systematically modify the molecular structure to optimize interactions with a specific biological target while minimizing off-target effects. The key principles for designing analogs of this compound include:

Strategic Core Substitution: The acridine core can be fine-tuned by adding substituents at specific positions (e.g., C2, C3, C6). Electron-withdrawing groups like halogens can enhance DNA binding affinity, while other groups can be used to block metabolic pathways or create new interactions with a target protein. manchester.ac.uk

Side-Chain Optimization: The 9-amino side chain is the primary point of modification for controlling specificity.

Linker Modification: The length and rigidity of the linker should be systematically varied to achieve the optimal distance and orientation for the terminal functional group to interact with its target. nih.gov

Terminal Group Selection: The choice of the terminal group is crucial for directing the compound's function. Conjugating moieties like amino acids, chalcones, or targeting ligands like biotin can introduce entirely new biological activities or direct the molecule to specific cell types. nih.govrsc.org

Preservation of Planarity: All modifications should be designed to preserve the essential planarity and aromaticity of the acridine ring system to maintain its fundamental ability to intercalate and participate in π-stacking interactions.

By integrating these principles, medicinal chemists can move beyond traditional screening and purposefully engineer novel this compound analogs. This rational approach allows for the simultaneous modulation of both pharmacodynamic (target interaction) and pharmacokinetic (metabolism, distribution) properties, paving the way for the development of more effective and selective acridine-based therapeutics. manchester.ac.uk

Molecular Mechanisms of Interaction and Biological Activities of 2 Acridin 9 Ylamino Ethanol and Derivatives

Deoxyribonucleic Acid (DNA) Intercalation Mechanisms

The planar aromatic structure of the acridine (B1665455) ring is a critical feature that allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This interaction is a primary mechanism through which acridine derivatives exert their biological effects.

The interaction between acridine derivatives and DNA has been extensively characterized using a variety of biophysical techniques to determine the binding affinity and the specific mode of interaction. Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, are commonly employed to study these interactions. Changes in the absorption spectra, such as hypochromism (a decrease in absorbance intensity) and bathochromism (a red shift in the wavelength of maximum absorbance), upon the addition of DNA are indicative of intercalation. mdpi.com

Binding constants (Kb), which quantify the affinity of the compound for DNA, can be calculated from these spectral changes. For a series of novel acridine-thiosemicarbazone derivatives, the calculated Kb values ranged from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for calf thymus DNA (ctDNA) base pairs. mdpi.com It has been noted that the DNA binding mechanism is heavily dependent on the acridine skeleton, with lateral substituents having a lesser influence on the binding constants. mdpi.com

Fluorescence spectroscopy is another powerful tool for these studies. The quenching of the intrinsic fluorescence of acridine derivatives in the presence of DNA can be analyzed using the Stern-Volmer equation to determine quenching constants. For some acridine-based N-acylhydrazone derivatives, the Stern-Volmer dynamic quenching constants (KSV) were in the order of 10⁵ M⁻¹. nih.gov

Viscosity measurements provide further evidence for the mode of DNA binding. An increase in the viscosity of a DNA solution upon the addition of a compound is a classic sign of intercalation, as the insertion of the molecule between base pairs causes the DNA helix to lengthen and become more rigid. nih.gov Conversely, compounds that bind in the grooves of the DNA typically cause a smaller change in viscosity. nih.gov DNA melting studies, which measure the change in the melting temperature (Tm) of DNA, also offer insights. A significant increase in Tm suggests that the compound stabilizes the DNA double helix, a characteristic of intercalators. nih.gov

Table 1: DNA Binding Constants of Selected Acridine Derivatives

| Derivative | Binding Constant (Kb) (M-1) | Method |

|---|---|---|

| Acridine-thiosemicarbazone 3a | 1.0 x 106 | UV-Vis Spectroscopy |

| Acridine-thiosemicarbazone 3b | 5.0 x 105 | UV-Vis Spectroscopy |

| Acridine-thiosemicarbazone 3f | 1.74 x 104 | UV-Vis Spectroscopy |

| Amsacrine (B1665488) | 1.2 x 104 | UV-Vis Spectroscopy |

This table presents a selection of binding constants for various acridine derivatives as reported in the literature. The specific binding constant for 2-(Acridin-9-ylamino)ethanol was not explicitly found in the provided search results.

The kinetics of the association and dissociation of small molecules with DNA are crucial for understanding their mechanism of action. Techniques such as stopped-flow spectroscopy and surface plasmon resonance (SPR) are powerful tools for measuring these rates in real-time. nih.govbioradiations.com

Stopped-flow analysis allows for the rapid mixing of solutions and the monitoring of fast reactions, such as the initial binding of a compound to DNA, often by observing changes in fluorescence or absorbance. nih.gov This technique can be used to determine association (ka) and dissociation (kd) rate constants for bimolecular reactions. nih.gov

Surface plasmon resonance (SPR) is another label-free technique that provides real-time kinetic data. In a typical SPR experiment, a DNA molecule is immobilized on a sensor chip, and the compound of interest is flowed over the surface. nih.gov The binding and dissociation are monitored by changes in the refractive index at the surface, generating a sensorgram from which kinetic parameters can be calculated. bioradiations.com

While these techniques have been applied to study the kinetics of various DNA-binding agents, specific association and dissociation rate constants for the interaction of this compound with DNA were not explicitly available in the reviewed literature. However, studies on other acridine derivatives, such as ellipticinium, using the temperature-jump method have revealed complex binding kinetics with at least two distinct relaxation times, suggesting multiple binding steps. nih.gov

The intercalation of this compound and its derivatives into the DNA helix induces significant changes in its topology and structural integrity. One of the primary consequences of intercalation is the unwinding of the DNA double helix. This unwinding is necessary to create space for the planar acridine ring to insert between the base pairs. The extent of this unwinding can be quantified and is a characteristic feature of intercalating agents.

Furthermore, the binding of these compounds can affect the supercoiling of plasmid DNA. In vitro assays using supercoiled plasmid DNA can demonstrate the ability of these compounds to relax the supercoils, a process that is often mediated by their interaction with topoisomerase enzymes.

The electronic properties of the acridine ring system allow for electron and charge transfer processes to occur between the intercalated molecule and the DNA base pairs. The π-stacking of the acridine chromophore with the DNA bases facilitates these interactions. Computational studies have shown that acridine has well-defined π orbitals (HOMO and LUMO) on its aromatic rings, suggesting that charge transfer can occur within the molecule and may be responsible for its pharmacological activity. nih.gov The interaction of electrons with the hydrogen bonds holding the DNA strands together could lead to chain separation and the initiation of transcription. mdpi.com

Modulation of Enzymatic and Protein Activities

Beyond direct interaction with DNA, this compound and its derivatives exert significant biological effects by modulating the activity of crucial nuclear enzymes, particularly topoisomerases.

Topoisomerases are essential enzymes that regulate the topological state of DNA during processes such as replication, transcription, and recombination. mdpi.com There are two main types: topoisomerase I (Topo I), which creates transient single-strand breaks, and topoisomerase II (Topo II), which creates transient double-strand breaks. mdpi.com Acridine derivatives are well-established inhibitors of both Topo I and Topo II. mdpi.comnih.gov

These compounds can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the topoisomerase enzyme and the DNA strand(s). nih.gov This stabilization prevents the re-ligation of the DNA backbone, leading to the accumulation of DNA strand breaks, which can trigger apoptosis and cell death. The acridine ring intercalates into the DNA at the site of cleavage, while side chains can interact with the enzyme, enhancing the stability of the ternary complex.

The inhibitory potency of these compounds is often quantified by their IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a novel acridine-sulfonamide derivative, compound 8b, exhibited a potent inhibitory activity against Topo I with an IC50 of 3.41 µM, while another derivative, 7c, showed significant inhibition of Topo II with an IC50 of 7.33 µM. mdpi.com DNA cleavage assays are instrumental in demonstrating the ability of these compounds to induce topoisomerase-mediated DNA cleavage. nih.gov In these assays, the conversion of supercoiled plasmid DNA to its relaxed or linear form in the presence of the enzyme and the inhibitor is monitored. nih.gov

Table 2: Topoisomerase Inhibition by Selected Acridine Derivatives

| Derivative | Target Enzyme | IC50 (µM) |

|---|---|---|

| Acridine-sulfonamide 8b | Topoisomerase I | 3.41 |

| Acridine-sulfonamide 7c | Topoisomerase II | 7.33 |

| Acridine-thiosemicarbazone DL-01 | Topoisomerase IIα | Inhibits at 100 µM |

| Acridine-thiosemicarbazone DL-07 | Topoisomerase IIα | Inhibits at 100 µM |

This table presents a selection of IC50 values and inhibitory concentrations for various acridine derivatives as reported in the literature. The specific IC50 value for this compound was not explicitly found in the provided search results.

Kinase Inhibition Profiles

Derivatives of the 9-aminoacridine (B1665356) scaffold have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The inhibitory activity of these compounds is attributed to their ability to compete with ATP for binding to the kinase domain.

Tyrosine Kinases, EGFR, and Src: Several studies have highlighted the potential of 9-aminoacridine derivatives as inhibitors of tyrosine kinases. For instance, a series of 9-anilinoacridines were identified as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src, both of which are key players in tumor angiogenesis and metastasis mdpi.com. In silico studies have also suggested that acridine-based derivatives can exhibit high inhibition against various protein targets, most notably tyrosine kinases researchgate.net. Specifically, some azaacridine derivatives have been found to be potent against Epidermal Growth Factor Receptor (EGFR) and Src kinases researchgate.net. The inhibition of EGFR signaling is a critical therapeutic strategy in several cancers, and 9-aminoacridine derivatives have shown synergy with established EGFR inhibitors like lapatinib (B449) in glioblastoma models nih.gov.

p53 and p38 Signaling: The tumor suppressor protein p53 and the p38 mitogen-activated protein kinase (MAPK) are central to the cellular response to stress. Research has shown that 9-aminoacridine and its derivatives can activate p53 signaling and suppress the pro-survival Nuclear Factor-kappaB (NF-κB) pathway nih.gov. This activation of p53 does not appear to be dependent on genotoxic stress nih.gov. The p38 MAPK pathway can also play a role in the transcriptional activation of p53 in response to genotoxic stress induced by chemotherapeutic agents rsc.orgmolbase.com.

DYRK1A, CLK1, GSK3, CDK1, and CDK5: While specific data for this compound is limited, the broader class of heterocyclic compounds has been explored for inhibition of the CMGC group of kinases, which includes Cyclin-Dependent Kinases (CDKs), MAPKs, Glycogen Synthase Kinase 3 (GSK3), and CDC2-like Kinases (CLKs) rsc.orgnih.gov. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CLK1, in particular, have emerged as therapeutic targets in neurodegenerative diseases like Alzheimer's disease rsc.orgsemanticscholar.orgresearchgate.net. Although potent inhibitors for these kinases have been developed from other scaffolds like dihydroquinolines and pyrido[3,4-g]quinazolines, this indicates the potential for targeting these kinases with diverse heterocyclic structures rsc.orgsemanticscholar.orgresearchgate.net.

Below is a table summarizing the kinase inhibitory activities of various 9-aminoacridine derivatives.

| Kinase Target | Compound Class | Observed Effect | Reference |

| EGFR | Azaacridine derivatives | Potent inhibition | researchgate.net |

| Src | 9-anilinoacridines, Azaacridine derivatives | Dual inhibition with VEGFR-2, Potent inhibition | mdpi.comresearchgate.net |

| VEGFR-2 | 9-anilinoacridines | Dual inhibition with Src | mdpi.com |

| p53 | 9-aminoacridine, Quinacrine (B1676205) | Activation of signaling pathway | nih.gov |

| PI3K/AKT/mTOR | 9-aminoacridine | Inhibition of the pathway | nih.gov |

Interaction with Other Biological Enzymes

Beyond kinases, this compound and its analogs interact with other enzymes that play significant roles in cellular metabolism and neurotransmission.

NQO2: Imidazoacridin-6-ones, which share the acridine core structure, have been identified as potent, nanomolar inhibitors of NRH:quinone oxidoreductase 2 (NQO2) nih.gov. This enzyme is implicated in various pathological conditions, and its inhibition is a subject of therapeutic interest nih.govrsc.org.

UDP-glucuronosyltransferases (UGTs): UGTs are crucial phase II drug-metabolizing enzymes responsible for the glucuronidation and subsequent elimination of a wide array of xenobiotics and endogenous compounds rsc.orgresearchgate.net. While the direct inhibition of UGTs by this compound has not been extensively documented, the potential for drug-drug interactions through this pathway warrants consideration for any compound intended for therapeutic use.

Acetylcholinesterase and Butyrylcholinesterase: A significant body of research has focused on 9-aminoacridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine (B1216132) mdpi.comrsc.org. The inhibition of these cholinesterases is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have synthesized and evaluated various 9-aminoacridine derivatives, demonstrating a wide range of inhibitory potencies, often with IC50 values in the nanomolar to low micromolar range mdpi.com. Some derivatives have shown dual inhibitory activity against both AChE and BChE, which may offer a broader therapeutic window in the treatment of neurodegenerative disorders molbase.com.

The following table presents the inhibitory concentrations (IC50) of selected 9-aminoacridine derivatives against cholinesterases.

| Compound | Target Enzyme | IC50 (nmol/L) | Reference |

| Derivative RM1 | Acetylcholinesterase | 0.005 | mdpi.com |

| Derivative RM1 | Butyrylcholinesterase | 0.007 | mdpi.com |

| Derivative RM2 | Acetylcholinesterase | 0.0004 | mdpi.com |

| Derivative RM2 | Butyrylcholinesterase | 0.003 | mdpi.com |

| Derivative RM3 | Acetylcholinesterase | 0.001 | mdpi.com |

| Derivative RM3 | Butyrylcholinesterase | 0.008 | mdpi.com |

| Derivative RM4 | Acetylcholinesterase | 0.006 | mdpi.com |

| Derivative RM4 | Butyrylcholinesterase | 0.0715 | mdpi.com |

| Derivative RM5 | Acetylcholinesterase | 0.004 | mdpi.com |

| Derivative RM5 | Butyrylcholinesterase | 0.005 | mdpi.com |

| Derivative RM6 | Acetylcholinesterase | 0.003 | mdpi.com |

| Derivative RM6 | Butyrylcholinesterase | 0.004 | mdpi.com |

| Tacrine (Standard) | Acetylcholinesterase | 0.005 | mdpi.com |

| Tacrine (Standard) | Butyrylcholinesterase | 0.003 | mdpi.com |

| Galantamine (Standard) | Acetylcholinesterase | 0.44 | mdpi.com |

| Galantamine (Standard) | Butyrylcholinesterase | 7.9 | mdpi.com |

Intracellular Localization and Organelle Specificity in Cellular Models

The biological effects of this compound and its derivatives are intrinsically linked to their ability to traverse cellular membranes and accumulate in specific subcellular compartments.

Subcellular Distribution and Accumulation

Lysosomes: 9-Aminoacridine derivatives are recognized as lysosomotropic agents mdpi.com. This property is attributed to their basic nature, which leads to their protonation and subsequent trapping within the acidic environment of lysosomes. This accumulation within lysosomes can modulate cellular processes such as autophagy rsc.org.

Lipid Droplets: While the specific accumulation of this compound in lipid droplets has not been extensively studied, these organelles are known to sequester various lipophilic compounds. The accumulation of lipids in droplets is a dynamic process that can be influenced by various external stimuli and is a hallmark of certain metabolic conditions.

Interaction with Cellular Membranes

The ability of 9-aminoacridine derivatives to exert intracellular effects is predicated on their interaction with and permeation of cellular membranes. Studies on select derivatives have indicated good membrane permeation researchgate.net. Confocal laser scanning microscopy has shown that 9-aminoacridine can colocalize with membrane-staining dyes in bacterial cells, suggesting an accumulation within the cell membrane nih.gov. This interaction with the membrane can lead to disruptions in the proton motive force, which is composed of the membrane potential and the transmembrane pH gradient nih.gov. It is important to note that the interaction of the ethanol (B145695) moiety in this compound with cellular membranes is distinct from the effects of free ethanol, which is known to increase membrane fluidity nih.govresearchgate.net.

Photophysical and Photobiological Mechanisms

The acridine scaffold imparts inherent fluorescence to this compound, making it a subject of interest for photophysical studies and potential applications in fluorescence-based cellular imaging.

Fluorescence Modulation, Quenching, and Enhancement Phenomena

The fluorescence properties of acridine derivatives are sensitive to their molecular structure and the surrounding microenvironment. The fluorescence quantum yield of the parent acridine molecule varies significantly with the polarity of the solvent.

Substitutions on the acridine ring can dramatically alter its photophysical properties. For instance, the methylation of acridin-9-ylthioureas to form S-methyl-9-acridinylisothiuronium iodides leads to a significant enhancement of fluorescence intensity, by more than two orders of magnitude. This is attributed to an enhanced conjugation of the amino substituent with the acridinium (B8443388) skeleton.

The fluorescence of acridine derivatives can also be quenched by various molecules. Studies on Acridine Orange, a related dye, have demonstrated fluorescence quenching in the presence of the non-steroidal anti-inflammatory drug Piroxicam and methyl viologen in microemulsion systems nih.govsemanticscholar.org. The efficiency of this quenching process is dependent on the composition of the microemulsion and the localization of the quencher relative to the fluorophore nih.govsemanticscholar.org. Such quenching phenomena can be harnessed for the development of fluorescent probes and sensors.

The following table summarizes the fluorescence quantum yield of acridine in various solvents.

| Solvent | Quantum Yield (Φf) |

| Carbon tetrachloride | 0.23 |

| Dichloromethane | 0.35 |

| Propan-2-ol | 0.44 |

| Ethanol | 0.45 |

| Methanol | 0.48 |

| Acetonitrile (B52724) | 0.61 |

| N,N-dimethylformamide | 0.73 |

(Data for the parent acridine molecule)

Photo-Induced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Processes

Photo-induced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon light absorption. This process is crucial in various chemical and biological systems, including artificial photosynthesis. nih.gov A specific manifestation of this phenomenon is Intramolecular Charge Transfer (ICT), where the electron transfer occurs between a donor and an acceptor moiety within the same molecule. mdpi.com Dyes exhibiting strong ICT are frequently utilized in fluorescence applications due to their advantageous photophysical properties. mdpi.com

In derivatives of 9-aminoacridine, the process of excited-state intramolecular charge transfer (ESICT) is a key feature of their photophysical behavior. nih.govacs.org Upon light excitation, these molecules can transition to an ICT state, which is distinct from the locally excited (LE) state. This results in complex fluorescence behavior, often characterized by dual fluorescence—one emission from the acridine chromophore's normal excited state and a second, red-shifted emission from the ICT state. nih.govacs.orgacs.org

The formation and decay of the ICT state in 9-aminoacridine derivatives have been studied through analysis of their fluorescence decays in various solvents. nih.govacs.org These studies reveal a multi-component decay process. For instance, a fluorochromic dye synthesized from 9-aminoacridine and ethyl-2-cyano-3-ethoxyacrylate displayed two short-lived components related to the ICT state and a third, longer-lived component. nih.govacs.org The shorter components are attributed to the formation and decay of the ICT state, while the longer component is associated with the normal emission from the acridine singlet excited state. nih.govacs.org

Similarly, studies on fluorochromic dyes derived from 9-aminoacridinium (B1235168) with electron-withdrawing groups also identified a multiexponential decay. acs.orgnih.gov For two of the studied compounds, diethyl [(acridinium-9-ylamino)methylene]malonate and ethyl [(acridinium-9-ylamino)methylene]cyanoacetate, a three-component decay was observed. acs.orgnih.gov The two faster components were related to the formation and decay of the ESICT state, while the slowest component was ascribed to the normal emission from the acridinium chromophore. acs.orgnih.gov In contrast, the dicyano derivative, [(acridinium-9-ylamino)methylene]malononitrile, which lacks a carbonyl group for hydrogen bonding, showed a simpler biexponential decay. acs.orgnih.gov

The kinetics of these processes are highly dependent on the specific molecular structure and the solvent environment. nih.govacs.org The ICT emission can be readily quenched by the addition of water to polar solvents, an effect attributed to changes in the keto-amine/enol-imine equilibrium of the dye. nih.govacs.org

Fluorescence Decay Components of 9-Aminoacridine Derivatives

| Derivative | Component 1 (Formation of ICT) | Component 2 (Decay of ICT) | Component 3 (Normal Emission) | Reference |

|---|---|---|---|---|

| 9AAECA (9-aminoacridine ethyl-2-cyanoacrylate derivative) | 80–450 ps | 0.7–3.2 ns | ~9.0 ns | nih.govacs.org |

| Diethyl [(acridinium-9-ylamino)methylene]malonate | 160–350 ps | 1.1–3.0 ns | ~9 ns | acs.orgnih.gov |

| Ethyl [(acridinium-9-ylamino)methylene]cyanoacetate | 160–350 ps | 1.1–3.0 ns | ~9 ns | acs.orgnih.gov |

| [(acridinium-9-ylamino)methylene]malononitrile | Decay time of 0.6–3.2 ns (Biexponential decay) | Not reported as a separate long-lived component | acs.orgnih.gov |

Reactive Oxygen Species (ROS) Generation by Acridine Compounds

Acridine compounds are recognized for their capacity to act as photosensitizers, molecules that can induce chemical reactions through light absorption. mdpi.commdpi.com This property is the foundation of their use in photodynamic therapy (PDT), a therapeutic modality that uses a combination of a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can lead to cell death. mdpi.comnih.govnih.gov The first observation of the photodynamic effect, in fact, involved an acridine pigment, which was shown to cause cell death upon photoactivation in 1900. mdpi.com

Upon absorption of light, the photosensitizer is promoted from its ground singlet state to an excited singlet state. nih.govnih.gov It can then undergo intersystem crossing to a more stable, longer-lived excited triplet state. nih.gov This triplet state photosensitizer is the key species responsible for the generation of ROS through two primary mechanisms, known as Type I and Type II photochemical reactions. mdpi.commdpi.com

Type I Mechanism: This pathway involves electron or hydrogen transfer reactions. mdpi.com The excited triplet state photosensitizer interacts directly with a substrate, such as a biological molecule, to produce radical ions. mdpi.com These radicals can then react with molecular oxygen (O₂) to produce various ROS, including the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). mdpi.commdpi.com The Type I mechanism is notable for its ability to generate ROS, such as superoxide anions and hydroxyl radicals, independently of high oxygen concentrations, making it effective in hypoxic (low-oxygen) environments often found in solid tumors. acs.org

Type II Mechanism: This pathway involves energy transfer. mdpi.com The excited triplet state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. mdpi.com This energy transfer converts the oxygen into the highly reactive, electronically excited singlet state, known as singlet oxygen (¹O₂). mdpi.commdpi.commdpi.com The photosensitizer then returns to its ground state, ready to absorb another photon. mdpi.com Singlet oxygen is a potent oxidizing agent that can react with numerous biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage. mdpi.comnih.gov

The efficiency of ROS generation and the dominant pathway (Type I vs. Type II) can be influenced by several factors, including the specific chemical structure of the acridine derivative, its concentration, aggregation state, and its precise location within a cell. mdpi.comnih.gov For example, with the related compound acridine orange, the monomeric form is associated with higher yields of singlet oxygen generation. researchgate.net

Mechanisms of ROS Generation by Acridine Photosensitizers

| Mechanism | Description | Primary ROS Generated | Reference |

|---|---|---|---|

| Type I | Electron/hydrogen transfer from the excited photosensitizer to a substrate, forming radicals that react with oxygen. | Superoxide anion (O₂•⁻), Hydrogen peroxide (H₂O₂), Hydroxyl radical (•OH) | mdpi.commdpi.com |

| Type II | Energy transfer from the excited photosensitizer directly to ground-state molecular oxygen. | Singlet oxygen (¹O₂) | mdpi.commdpi.commdpi.com |

Computational and Theoretical Investigations

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 9-aminoacridine (B1665356) derivatives, docking simulations are crucial for elucidating their interactions with biological targets, primarily DNA and associated enzymes like topoisomerases. nih.govekb.eg These simulations provide insights into binding affinities, modes of interaction, and the specific molecular forces driving complex formation.

Research on various 9-anilinoacridines and related compounds consistently demonstrates their ability to intercalate between the base pairs of DNA. jppres.com Docking studies help to visualize and quantify this process. For example, simulations can predict the binding energy, which indicates the stability of the ligand-DNA complex. In a study of isoxazole-substituted 9-anilinoacridine (B1211779) derivatives, molecular docking was used to correlate predicted binding free energies with observed cytotoxic activity against cancer cell lines. nih.gov The simulations were performed using targets such as the dsDNA octamer duplex (PDB ID: 1XRW), revealing how the planar acridine (B1665455) core inserts into the DNA helix while substituents in the 9-position interact with the grooves of the DNA. nih.govsemanticscholar.org

The interactions are typically stabilized by a combination of forces:

π-π stacking: Between the aromatic acridine ring system and the DNA base pairs.

Hydrogen bonding: Between substituents on the acridine scaffold and the phosphate (B84403) backbone or base pairs of DNA.

Electrostatic interactions: The protonated acridine nitrogen at physiological pH can form favorable electrostatic interactions with the negatively charged phosphate backbone of DNA. nih.gov

Amide-based derivatives of acridine have been docked against various protein targets significant in cancer, such as VEGFR2 and PDGFR-α. These studies reveal high docking scores and specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the protein's active site, such as Val607 and Asp836 in PDGFR-α. jppres.com

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Ligand 6 (Amide Derivative) | VEGFR2 | -9.827 | Not Specified |

| Ligand 7 (Amide Derivative) | VEGFR2 | -10.031 | Not Specified |

| Sorafenib (Reference) | VEGFR2 | Not Specified | Not Specified |

| Isoxazole Derivative 5i | dsDNA | -8.4 | Not Specified |

| Isoxazole Derivative 5j | dsDNA | -8.2 | Not Specified |

This table presents illustrative data for acridine derivatives as reported in a study on amide-based derivatives and isoxazole-substituted 9-anilinoacridines to demonstrate typical binding affinities. jppres.com

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT studies, redox potentials)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For 9-aminoacridine derivatives, DFT studies provide fundamental information about electron distribution, orbital energies, and molecular electrostatic potential (MEP), which are critical for understanding their interaction with biological targets. scienceopen.comscielo.br

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For acridines, MEP analysis helps identify sites likely to engage in hydrogen bonding or electrostatic interactions. researchgate.net

Redox Potentials: Acridine derivatives can have interesting redox properties. For instance, the one-electron reduced form of an acridinium (B8443388) salt, an acridine radical, has been identified as an extremely potent photoreductant upon photoexcitation. springernature.com Quantum calculations can help predict these redox potentials, which are relevant for applications in photoredox catalysis and for understanding potential mechanisms of biological activity or toxicity involving electron transfer.

Studies on 9-aminoacridine have shown that protonation significantly alters the electronic characteristics and electron density distribution, which in turn influences intermolecular interactions like hydrogen bonding and stabilizes the crystal structure. nih.gov

| Molecule | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (a.u.) |

| Dimethyl Ether (DME) | -0.279 | 0.076 | 0.355 |

| Ethanol (B145695) (EtOH) | -0.267 | 0.082 | 0.349 |

| Water (H₂O) | -0.288 | 0.081 | 0.369 |

This table shows results from quantum-chemical calculations for ethanol and related small molecules to illustrate typical values obtained. researchgate.net Specific DFT data for 2-(Acridin-9-ylamino)ethanol was not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For acridine derivatives, QSAR models are developed to predict activities such as anticancer potency, DNA binding affinity, or inhibition of specific enzymes, thereby guiding the design of new, more effective analogs. nih.govmedicalsciencepulse.com

The QSAR process involves several key steps:

Data Set Preparation: A series of acridine analogs with experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates a subset of the most relevant descriptors to the observed biological activity. frontiersin.orgnih.gov The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

A QSAR study on 9-(pyridin-2'-yl)-aminoacridines found that electron-withdrawing groups on the pyridine (B92270) ring enhanced the interaction with double-stranded DNA. nih.govnih.gov This suggests that electronic properties are key descriptors for this activity. Similarly, SAR studies on 9-aminoacridines for antiprion activity have shown that the nature of the side chain at the 9-amino position and the substitution pattern on the acridine ring are critical features influencing bioactivity. researchgate.net

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Modulates electron density on the acridine ring, affecting intercalation. |

| Steric | Molar Refractivity (MR) | Relates to the size and polarizability of substituents, affecting fit into a binding site. |

| Hydrophobic | Partition Coefficient (logP) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Describes molecular branching, which can impact receptor binding. |

This conceptual table illustrates the types of descriptors commonly used in QSAR studies of bioactive compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms over time. nih.gov For 9-aminoacridine derivatives, MD simulations are used to assess the stability of their complexes with biological targets like DNA and to analyze their conformational flexibility. nih.govmdpi.com

MD simulations of acridine-DNA complexes can reveal:

Stability of the Complex: By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and receptor atoms over the simulation time, researchers can assess whether the binding pose predicted by docking is stable. researchgate.net

Binding Free Energy: Advanced MD-based methods like MM-PBSA or MM-GBSA can provide more accurate estimations of binding free energy, helping to rank different derivatives.

Role of Water Molecules: MD simulations explicitly include solvent, allowing for the study of water-mediated hydrogen bonds that can be crucial for stabilizing the ligand-receptor complex. nih.gov

Conformational Changes: The simulations can show how the ligand or the receptor might change conformation upon binding, a phenomenon known as "induced fit."

For example, MD simulations have been used to study co-crystals of acridine, providing insights into binding energy and stability. researchgate.net In studies of other DNA intercalators, long-range MD simulations have been instrumental in confirming intercalation as the dominant binding mode and in understanding the detailed dynamics of the interaction. mdpi.com

Cheminformatics Approaches in Acridine Derivative Discovery

Cheminformatics combines computational methods with chemical information to support drug discovery. azolifesciences.com For acridine derivatives, these approaches are vital for managing large chemical datasets, identifying promising new candidates, and designing focused libraries for synthesis and screening. researchgate.net

Key cheminformatics applications include:

Virtual Screening (VS): This technique involves computationally screening large databases of compounds (such as ZINC or ChemDiv) to identify molecules that are likely to bind to a specific biological target. wikipedia.orgnih.gov VS can be ligand-based (searching for molecules similar to a known active compound) or structure-based (docking compounds into the target's binding site). This process efficiently filters enormous virtual libraries down to a manageable number of high-priority candidates for experimental testing, saving time and resources. science.gov

Library Design: Cheminformatics tools are used to design combinatorial libraries of acridine derivatives. By systematically varying substituents at different positions on the acridine scaffold, researchers can explore chemical space and optimize for desired properties like activity and drug-likeness.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new acridine derivatives early in the discovery process, helping to eliminate candidates with unfavorable profiles.

Open-source cheminformatics software like RDKit is often used in the discovery pipeline for tasks such as calculating molecular descriptors and filtering compound sets. nih.gov These approaches accelerate the identification of novel acridine-based compounds for various therapeutic applications. nih.govnih.gov

Applications in Advanced Chemical Biology Research Tools

Development of Fluorescent Probes and Chemosensors

The potent fluorescence of the acridine (B1665455) core is central to its application in chemosensors. The 9-aminoacridine (B1665356) structure is a well-established fluorophore, and derivatives of 2-(Acridin-9-ylamino)ethanol leverage this property to create probes that can detect specific ions and report on the physicochemical conditions of their immediate surroundings.

Detection of Specific Ions (e.g., ClO⁻, Fe³⁺, Ni²⁺)

Researchers have successfully modified the acridine scaffold to create highly selective chemosensors for various biologically and environmentally important ions.

Hypochlorite (B82951) (ClO⁻): A novel acridine-based fluorescent chemosensor, designated BK, was developed for monitoring hypochlorite. nih.gov This sensor operates on a fluorescence quenching mechanism. The probe was designed by linking an acridine moiety with benzhydryl isothiocyanate. nih.gov In the presence of ClO⁻, the probe's C=N bond is cleaved, leading to a significant decrease in its fluorescence intensity. nih.gov This "turn-off" response is highly selective for hypochlorite over other reactive oxygen species (ROS). The detection limit for this sensor was calculated to be 7.65 μM. nih.gov

Ferric (Fe³⁺) and Nickel (Ni²⁺) Ions: Two distinct, novel fluorescent chemosensors derived from acridine, L1 and L2, have been synthesized for the selective detection of Fe³⁺ and Ni²⁺, respectively. nih.gov These sensors demonstrate excellent selectivity, with L1 responding to Fe³⁺ and L2 to Ni²⁺. nih.gov The detection mechanism involves a 1:1 binding stoichiometry between the sensor and the target ion. nih.gov The development of these probes is significant as their detection limits are below the maximum levels permitted in drinking water by the Environmental Protection Agency (EPA). nih.gov

| Sensor | Target Ion | Detection Limit | Sensing Mechanism | Application |

| BK | ClO⁻ | 7.65 μM nih.gov | Fluorescence Quenching nih.gov | Water Samples, Zebrafish Imaging nih.gov |

| L1 | Fe³⁺ | 4.13 μM nih.gov | 1:1 Complex Formation nih.gov | Living Cell Imaging nih.gov |

| L2 | Ni²⁺ | 1.52 μM nih.gov | 1:1 Complex Formation nih.gov | Living Cell Imaging nih.gov |

Sensing of Microenvironmental Parameters (e.g., polarity, viscosity within cells)